Tenofovir alafenamide (TAF), formerly known as GS-7340, is a phosphonamidate prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1. [] TAF's unique structure allows for increased stability in plasma and rapid conversion to tenofovir once inside cells, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP). [, , , ] This characteristic is crucial for its antiviral activity, as TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, ultimately blocking viral DNA synthesis. [, , ]
Several methods for the synthesis of TAF and its intermediates have been described. One method involves the reaction of tenofovir with triphenyl phosphate in the presence of an acid-binding agent to obtain a key intermediate, TAF-I M. [] This intermediate is then further processed to obtain TAF-II M, which undergoes a salt-forming reaction to yield Tenofovir Alafenamide Hemifumarate. [] Another study highlights the use of a proline catalyst during synthesis to control the formation of diastereoisomers and achieve high-purity, optically pure Tenofovir Alafenamide. []
While a detailed molecular structure analysis is not explicitly provided in the provided abstracts, studies indicate that Tenofovir Alafenamide Fumarate can exist in different solid-state forms, including polymorphs and co-crystals. [] This structural variability can significantly impact the compound's physicochemical properties, including solubility, stability, and bioavailability. [] Further research using techniques like single-crystal X-ray diffraction and 15N-solid state nuclear magnetic resonance (15N-ssNMR) has provided insights into the specific structural arrangements of these different forms. []
TAF itself is inactive. It acts as a prodrug, requiring intracellular conversion to its active metabolite, tenofovir diphosphate. [, , , ] This conversion is facilitated by its targeted delivery to lymphoid tissues and peripheral blood mononuclear cells (PBMCs). [, , ] Once inside these cells, TAF undergoes a series of enzymatic hydrolyses, ultimately yielding tenofovir diphosphate. [, , , ] Tenofovir diphosphate then acts as a competitive inhibitor of HIV-1 reverse transcriptase, effectively blocking viral DNA synthesis and inhibiting HIV-1 replication. [, , ]
TAF exhibits higher plasma stability compared to its predecessor, Tenofovir Disoproxil Fumarate. [, , , ] This enhanced stability contributes to its improved pharmacokinetic profile, allowing for lower plasma tenofovir concentrations while achieving higher intracellular levels of the active metabolite. [, , , ]
TAF has been extensively studied for its potent antiretroviral activity against various HIV-1 subtypes. [, , , ] Studies using subtype-specific chimeric viruses and resistant strains have demonstrated TAF's effectiveness in inhibiting viral replication, highlighting its potential as a valuable therapeutic option. [, , , ] Additionally, research has investigated the impact of TAF on insulin resistance, a key factor in metabolic complications associated with HIV treatment. []
Further research is necessary to fully elucidate the long-term impact of CES1 genetic variations on TAF activation and its clinical implications. [] Additionally, investigating the detailed molecular mechanisms underlying TAF's interactions with other drugs and cellular pathways, especially regarding potential effects on endothelial function and cardiovascular health, will be crucial for optimizing its use in clinical settings. [] Expanding the understanding of TAF's solid-state properties and their influence on its pharmacokinetic and pharmacodynamic properties could lead to the development of novel formulations with enhanced bioavailability and therapeutic efficacy. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5